An In-depth Technical Guide on the Chemical Properties of Phenylalanylphenylalanine Methyl Ester
An In-depth Technical Guide on the Chemical Properties of Phenylalanylphenylalanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe), a dipeptide derivative of significant interest in biochemical and pharmaceutical research. This document collates available data on its physicochemical characteristics, synthesis, and spectroscopic profile. Additionally, it explores the potential biological activities of phenylalanine-containing dipeptides and discusses relevant experimental protocols.
Chemical and Physical Properties
Phenylalanylphenylalanine methyl ester is a dipeptide composed of two phenylalanine residues with the C-terminus protected as a methyl ester. Its fundamental properties are crucial for its application in research and development.
Table 1: Physicochemical Properties of Phenylalanylphenylalanine Methyl Ester
| Property | Value | Source |
| IUPAC Name | methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate | PubChem |
| Molecular Formula | C₁₉H₂₂N₂O₃ | PubChem[1] |
| Molecular Weight | 326.4 g/mol | PubChem[1] |
| CAS Number | 13082-29-6 | PubChem[1] |
| Appearance | Solid (predicted) | General Chemical Knowledge |
| Melting Point | Not available. A related compound, N-Acetyl-L-phenylalanyl-L-phenylalanine methyl ester, has a melting point of 170-171 °C. | General Chemical Knowledge |
| Boiling Point | Not available. | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. | General Chemical Knowledge |
Synthesis and Characterization
The synthesis of Phenylalanylphenylalanine methyl ester typically involves standard peptide coupling techniques. A general approach is outlined below, which can be adapted from protocols for similar dipeptides.
General Synthesis Protocol
The synthesis of Phenylalanylphenylalanine methyl ester can be achieved through the coupling of an N-protected phenylalanine derivative (e.g., Boc-Phe-OH or Z-Phe-OH) with L-phenylalanine methyl ester hydrochloride, followed by the deprotection of the N-terminal protecting group.
Experimental Workflow for Synthesis:
Detailed Methodology:
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Coupling Reaction: To a solution of N-Boc-L-phenylalanine and a coupling agent (e.g., DCC and HOBt, or HATU) in an appropriate solvent (e.g., DMF or DCM), L-phenylalanine methyl ester hydrochloride and a base (e.g., DIPEA or NMM) are added. The reaction mixture is stirred at room temperature until completion, typically monitored by TLC or LC-MS.
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Work-up and Purification of Protected Dipeptide: The reaction mixture is filtered to remove any precipitated by-products. The filtrate is then subjected to an aqueous work-up to remove water-soluble impurities. The organic layer is dried and concentrated under reduced pressure. The crude Boc-Phe-Phe-OMe can be purified by flash column chromatography.
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Deprotection: The purified Boc-Phe-Phe-OMe is dissolved in a suitable solvent (e.g., DCM) and treated with an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group. The reaction is typically carried out at room temperature and monitored by TLC or LC-MS.
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Final Purification: Upon completion of the deprotection, the solvent is removed under reduced pressure. The resulting crude product, Phenylalanylphenylalanine methyl ester, is then purified by a suitable method, such as preparative HPLC, to yield the final product.
Spectroscopic Data
Table 2: Spectroscopic Data for (S,S)-Boc-Phe-Phe-OMe
| Technique | Observed Peaks / Signals |
| ¹H NMR | Characteristic signals for the aromatic protons of the two phenylalanine residues, the α-protons, β-protons, the methyl ester protons, and the protons of the Boc protecting group.[2] |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the peptide bond and the methyl ester, the aromatic carbons of the phenylalanine side chains, the α and β carbons, the methyl ester carbon, and the carbons of the Boc protecting group.[2] |
| FT-IR | Expected to show characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ester), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the mass of the molecule, along with characteristic fragmentation patterns. |
Potential Biological Activities and Signaling Pathways
Research into the biological activities of phenylalanine-containing dipeptides suggests a range of potential therapeutic applications. While studies specifically on Phenylalanylphenylalanine methyl ester are limited, related compounds have demonstrated notable effects.
Antimicrobial and Antifungal Activity
Studies have shown that dipeptides containing phenylalanine can exhibit antimicrobial and antifungal properties. The activity is often dependent on the overall hydrophobicity and charge of the molecule. For instance, cationic surfactant analogues derived from L-Phenylalanine esters have been shown to be more active against Gram-positive than Gram-negative bacteria, with activity increasing with the length of the alkyl chain.[3][4]
Anticancer Activity
A novel L-phenylalanine dipeptide derivative, HXL131, has been shown to inhibit the growth and metastasis of prostate cancer cells. This effect was linked to the upregulation of Dual Specificity Phosphatase 1 (DUSP1) and TNF Superfamily Member 9 (TNFSF9). This suggests a potential mechanism of action involving the modulation of key signaling pathways in cancer progression.
Potential Signaling Pathway Involvement in Prostate Cancer:
Impact on Insulin Signaling
Research has indicated that elevated levels of phenylalanine can impair insulin signaling. This occurs through the modification of the insulin receptor beta subunit (IRβ), leading to its inactivation and a subsequent reduction in glucose uptake. This finding suggests that phenylalanine-containing compounds could potentially influence metabolic pathways.
Conclusion
Phenylalanylphenylalanine methyl ester is a dipeptide derivative with potential applications in various fields of research, particularly in drug development. While a complete physicochemical and biological profile is still emerging, existing data on related compounds provide a strong foundation for future investigations. The synthesis can be achieved through standard peptide chemistry, and its characterization would rely on established spectroscopic techniques. The potential for antimicrobial and anticancer activities, along with its possible role in metabolic signaling, makes Phenylalanylphenylalanine methyl ester a compelling target for further study. This guide serves as a foundational resource for researchers embarking on the exploration of this and similar dipeptide structures.
References
- 1. Phenylalanylphenylalanine methyl ester | C19H22N2O3 | CID 151728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
